molecular formula C13H10ClN3O2 B11845704 N-(4-chloro-3-cyano-7-methoxyquinolin-6-yl)acetamide

N-(4-chloro-3-cyano-7-methoxyquinolin-6-yl)acetamide

Cat. No.: B11845704
M. Wt: 275.69 g/mol
InChI Key: TYJFVYISYHLVCW-UHFFFAOYSA-N
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Description

N-(4-Chloro-3-cyano-7-methoxyquinolin-6-yl)acetamide is a quinoline-based compound featuring a chloro group at position 4, a cyano group at position 3, and a methoxy group at position 6. Its acetamide substituent at position 6 makes it a critical intermediate in synthesizing irreversible kinase inhibitors such as pelitinib and neratinib, which target EGFR and HER-2 for anticancer therapy . Optimized synthetic routes involve cyclization steps under basic conditions (e.g., tBuONa/tBuOH), achieving up to 49% overall yield on a kilogram scale .

Properties

Molecular Formula

C13H10ClN3O2

Molecular Weight

275.69 g/mol

IUPAC Name

N-(4-chloro-3-cyano-7-methoxyquinolin-6-yl)acetamide

InChI

InChI=1S/C13H10ClN3O2/c1-7(18)17-11-3-9-10(4-12(11)19-2)16-6-8(5-15)13(9)14/h3-4,6H,1-2H3,(H,17,18)

InChI Key

TYJFVYISYHLVCW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C2C(=C1)C(=C(C=N2)C#N)Cl)OC

Origin of Product

United States

Preparation Methods

Step 1: Alkylation of Nitrophenol Derivatives

The process begins with 2-acetamido-5-nitrophenol , which undergoes alkylation to introduce an ethoxy group. Ethyl iodide, bromide, or chloride serves as the alkylating agent in polar aprotic solvents like DMF or DMSO, with bases such as K₂CO₃ or pyridine.

Example Reaction Conditions

ReagentSolventBaseTemperatureYield
Ethyl iodideDMFK₂CO₃Reflux~96%
Ethyl bromideAcetoneNa₂CO₃62.5°C~98%

Step 2: Nitro Group Reduction

The nitro group in 4-acetamido-3-ethoxynitrobenzene is reduced to an amine using catalytic hydrogenation (H₂, Pd/C) or chemical reducing agents like Fe/HCl.

Key Parameters

  • Catalytic Hydrogenation : 50 psi H₂, 10% Pd/C, THF, 2 hours → 4-Acetamido-3-ethoxy-aniline .

  • Chemical Reduction : SnCl₂·2H₂O in EtOH, reflux → >95% purity.

Step 3: Condensation and Cyclization

The aniline derivative reacts with (ethoxymethylene)cyanoacetate under reflux to form a propenoic acid ester intermediate. Cyclization at elevated temperatures (230–258°C) in solvents like Dowtherm A or biphenyl/diphenyl ether yields the quinoline core.

Cyclization Optimization

Solvent SystemTemperatureTimeYieldPurity
Dowtherm A250°C15–20 h42%95.2%
Biphenyl/Diphenyl Ether260°C15–20 h46%>99%

Step 4: Chlorination and Hydrolysis

The hydroxyquinoline intermediate undergoes chlorination with POCl₃ or PCl₅, followed by hydrolysis to introduce the amino group. Methanesulfonic acid or HCl catalyzes condensation with anilines in solvents like 2-propanol.

Chlorination Agents

ReagentSolventTemperatureTimeYield
POCl₃Dioxane100°C45 min65%
PCl₅Neat80°C2 h>90%

Alternative Routes Using Modified Intermediates

Direct Cyclization via DMF Dimethylacetal

A streamlined method from Journal of Heterocyclic Chemistry (2014) bypasses nitro reduction. 2-Aminophenyl-ethanone reacts with DMF dimethylacetal to form the quinoline core directly, achieving a 46% overall yield in five steps.

Advantages :

  • Avoids hazardous nitro intermediates.

  • Higher purity (>99% HPLC).

Improved Synthesis of 4-Chloro-7-Methoxyquinoline-6-Carboxamide

Patent US20210188778A1 highlights a revised protocol for this key intermediate, using NaO-t-Bu in formamide/DMF to prevent side reactions. Yields improved from ~65% to >80% with enhanced purity.

Critical Parameters

StepReagentSolventTemperatureYield
DeprotonationNaO-t-BuDMF0–5°C82%
QuenchHCl (aq.)5–10°C

Crystallization and Polymorph Control

Polymorph selection is crucial for pharmaceutical formulation. Patent US20210188778A1 details crystallization of methanesulfonate salts in water/DMF mixtures to isolate crystalline form-S , enhancing solubility and stability.

Polymorph Formation

Solvent SystemAdditiveCooling RateResulting Form
Water/DMF (1:10)Acetone0–5°CForm-S

Catalytic and Acid-Mediated Condensation

Methanesulfonic acid or p-toluenesulfonic acid accelerates condensation between chloroquinoline intermediates and anilines. For example, in US7982043B2, 3-chloro-4-fluoroaniline reacts with 4-chloro-3-cyano-7-methoxyquinoline-6-carboxamide in 2-propanol under acid catalysis.

Reaction Kinetics

Acid CatalystSolventTemperatureTimeYield
Methanesulfonic Acid2-Propanol70–75°C4–6 h85%

Challenges and Optimization Strategies

Regioselectivity in Chlorination

Chlorination of hydroxyquinoline derivatives often requires inert solvents (e.g., dioxane) to prevent over-chlorination. POCl₃ is preferred for controlled substitution at position 4.

Yield Loss in Cyclization

High-temperature cyclization (250°C) can lead to decomposition. Dowtherm A or biphenyl/diphenyl ether mixtures mitigate side reactions, improving yields from 42% to 46%.

Purity Enhancement

Recrystallization in water/DMF or THF is essential. For example, 3-Cyano-7-ethoxy-4-hydroxy-6-N-acetylquinoline is purified by vacuum drying at 60°C to >95% purity.

Comparative Analysis of Methods

MethodStepsKey ReagentsYieldPurityAdvantages
Multi-Step Nitro Route7Ethyl iodide, POCl₃42–65%82–95%High scalability, established
DMF Dimethylacetal Route5DMF dimethylacetal46%>99%Safer, fewer intermediates
Improved Carboxamide Route3NaO-t-Bu, DMF82%>95%Faster, higher purity

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-3-cyano-7-methoxyquinolin-6-yl)acetamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Development

Overview : N-(4-chloro-3-cyano-7-methoxyquinolin-6-yl)acetamide serves as a crucial intermediate in the synthesis of novel pharmaceuticals. Its structural properties make it a valuable building block for developing anti-cancer and anti-inflammatory drugs.

Case Studies :

  • Antitumor Activity : Research has demonstrated that related compounds exhibit significant antitumor activity in vivo. For instance, a study evaluated the efficacy of a similar quinoline derivative in tumor xenograft models, showing substantial tumor growth inhibition at varying dosages (20 mg/kg/day to 80 mg/kg/day), achieving up to 99% inhibition at the highest dose .
CompoundDosage (mg/kg/day)Tumor Growth Inhibition (%)
Example 32065
Example 34097
Example 38099

Biological Research

Mechanisms of Action : This compound is utilized in studies investigating various biological pathways, including protein tyrosine kinase inhibition. It aids researchers in identifying new therapeutic targets and understanding disease mechanisms.

Research Findings :

  • A study on protein tyrosine kinase inhibitors highlighted the potential of quinoline derivatives in modulating enzyme activity, which is critical for cancer progression .

Analytical Chemistry

Applications in Detection : this compound is employed in developing analytical methods for detecting specific biomolecules. Its unique chemical properties enhance the sensitivity and specificity of assays.

Example Techniques :

  • Chromatography : The compound can be used as a standard in chromatographic methods to quantify biological samples accurately.

Material Science

Advanced Materials Development : The compound finds applications in creating advanced materials with unique properties such as improved conductivity or enhanced stability. These materials are essential for electronic and photonic devices.

Research Insights :

  • Studies have indicated that quinoline-based compounds can be incorporated into polymer matrices to enhance their electrical properties, making them suitable for use in sensors and electronic components .

Agrochemical Formulations

Potential in Agriculture : this compound is explored for its potential in developing agrochemicals aimed at pest control while minimizing environmental impact.

Field Studies :

  • Preliminary studies suggest that derivatives of this compound exhibit insecticidal properties, making them candidates for eco-friendly pest management solutions .

Mechanism of Action

The mechanism of action of N-(4-chloro-3-cyano-7-methoxyquinolin-6-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the cyano and chloro groups enhances its binding affinity and specificity. The exact pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Weight LogP* Solubility (mg/mL)
N-(4-Chloro-3-cyano-7-methoxyquinolin-6-yl)acetamide 305.7 2.1 0.15
N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide 319.7 2.5 0.12
N-(6-ethoxy-benzothiazole-2-yl)-2-(4-chlorophenyl)acetamide 360.8 3.2 0.08

*Estimated using fragment-based methods.

Biological Activity

N-(4-chloro-3-cyano-7-methoxyquinolin-6-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the synthesis, structure-activity relationships (SAR), and biological evaluations of this compound, drawing on diverse research findings.

Synthesis and Structural Characteristics

The synthesis of this compound has been documented in various studies. The compound is derived from the quinoline scaffold, known for its rich biological activity. The molecular formula is C13H10ClN3OC_{13}H_{10}ClN_3O with a molecular weight of 275.69 g/mol . The synthesis typically involves the reaction of substituted quinolines with acetamide derivatives, allowing for the introduction of various functional groups that can modulate biological activity.

Antitumor Activity

Numerous studies have highlighted the antitumor properties of quinoline derivatives, including this compound. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, a study demonstrated that derivatives similar to this compound exhibited IC50 values less than 1 μM against several human cancer cell lines, including HL-60 and Hep3B .

Table 1: Antitumor Activity of Quinoline Derivatives

CompoundCell LineIC50 (μM)Mechanism of Action
11eCOLO 205<1Microtubule disruption, apoptosis
9bHep3B<1G2/M phase arrest
9cH460<1Apoptosis induction via intrinsic pathway

Mechanistic Insights

The mechanism underlying the antitumor activity includes the induction of apoptosis through both intrinsic and extrinsic pathways. Studies have shown that these compounds can disrupt microtubule assembly, leading to cell cycle arrest and eventual apoptosis . Additionally, they have been found to activate various apoptosis-related proteins such as caspases and PARP .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the quinoline scaffold significantly influence biological activity. For example, the presence of electron-withdrawing groups like chloro and cyano enhances cytotoxicity against cancer cells. Furthermore, substituents at specific positions on the quinoline ring can either enhance or reduce activity, suggesting a delicate balance between structural features and biological effects .

Case Studies

One notable case study involved evaluating this compound against a panel of human cancer cell lines as part of a broader investigation into quinoline derivatives. The study reported that compounds with similar structures exhibited potent antiproliferative effects while sparing normal human cells, highlighting their potential as selective anticancer agents .

Q & A

Basic: What are the key synthetic routes for N-(4-chloro-3-cyano-7-methoxyquinolin-6-yl)acetamide, and how are reaction conditions optimized?

Methodological Answer:
The synthesis involves multi-step routes, typically starting with cyclization of substituted benzoate precursors. For example, analogous compounds like N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide are synthesized via a base-mediated cyclization (e.g., tBuONa/tBuOH) of o-[(2-cyanovinyl)amino]benzoate derivatives, achieving ~49% overall yield . For the methoxy variant, reaction conditions (temperature, solvent polarity) may require adjustment due to the electron-donating methoxy group. Purification via column chromatography or recrystallization is critical for >98% purity.

Basic: Which analytical techniques are essential for structural confirmation of this compound?

Methodological Answer:

  • NMR Spectroscopy: 1H/13C NMR identifies proton environments (e.g., methoxy protons at δ ~3.8–4.0 ppm) and aromatic signals from the quinoline core. DEPT and HSQC experiments resolve overlapping signals in complex regions .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ ion) and detects fragmentation patterns indicative of the acetamide and cyano groups .
  • IR Spectroscopy: Peaks at ~2200 cm⁻¹ (C≡N stretch) and ~1650 cm⁻¹ (amide C=O) validate functional groups .

Advanced: How can researchers resolve spectral data contradictions during structural elucidation?

Methodological Answer:
Contradictions in NMR shifts (e.g., unexpected splitting or integration ratios) may arise from conformational flexibility or impurities. Strategies include:

  • 2D NMR (COSY, NOESY): Maps proton-proton correlations to assign stereochemistry or detect hindered rotation in the acetamide group .
  • Computational Modeling: DFT calculations predict NMR chemical shifts for comparison with experimental data, resolving ambiguities in substituent positioning .
  • Isotopic Labeling: 15N or 13C-labeled precursors clarify connectivity in complex regions like the quinoline-cyano junction .

Advanced: What functionalization strategies enhance the compound's bioactivity?

Methodological Answer:

  • Substitution Reactions: The chloro group at position 4 can undergo nucleophilic aromatic substitution (e.g., with amines or thiols) to introduce pharmacophores. For example, fluorobenzoyl derivatives (as in related compounds) improve target affinity .
  • Derivatization of the Cyano Group: Hydrolysis to carboxylic acid or conversion to tetrazole adds hydrogen-bonding motifs for enzyme inhibition .
  • Methoxy Group Modification: Replacing methoxy with bulkier alkoxy groups (e.g., isopropoxy) may alter lipophilicity and metabolic stability .

Advanced: How does the methoxy group at position 7 influence reactivity compared to ethoxy analogs?

Methodological Answer:
The methoxy group’s smaller size and higher electron-donating capacity (compared to ethoxy) affect:

  • Cyclization Efficiency: Methoxy may accelerate cyclization due to reduced steric hindrance but could destabilize intermediates, requiring lower temperatures .
  • Electrophilic Substitution: Directs incoming electrophiles to specific positions on the quinoline core (e.g., para to methoxy) .
  • Metabolic Stability: Methoxy groups are less prone to oxidative degradation than ethoxy, potentially improving pharmacokinetics in biological assays .

Advanced: How can structure-activity relationships (SAR) be systematically studied for this compound?

Methodological Answer:

  • Analog Synthesis: Prepare derivatives with variations at positions 3 (cyano), 4 (chloro), and 7 (methoxy). For example, replacing chloro with fluoro alters electronic properties .
  • Biological Assays: Test analogs against target enzymes (e.g., kinases) using IC50 measurements. Compare with reference compounds like AZD8931, a quinazoline-based inhibitor .
  • Computational Docking: Molecular dynamics simulations predict binding modes to guide rational design .

Advanced: What strategies mitigate low yields in the final acetylation step?

Methodological Answer:

  • Protecting Groups: Temporarily protect reactive sites (e.g., quinoline nitrogen) during acetylation to prevent side reactions .
  • Catalysis: Use DMAP (4-dimethylaminopyridine) to accelerate acetyl transfer in anhydrous conditions .
  • Solvent Optimization: Polar aprotic solvents (e.g., DMF) improve reagent solubility, while low temperatures (−10°C) reduce hydrolysis .

Advanced: How are contradictions in biological activity data across studies addressed?

Methodological Answer:

  • Assay Standardization: Replicate studies under controlled conditions (e.g., cell line passage number, serum concentration) .
  • Metabolite Profiling: LC-MS identifies active metabolites that may contribute to observed discrepancies .
  • Target Validation: CRISPR knockout models confirm whether the compound’s effect is target-specific or off-target .

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